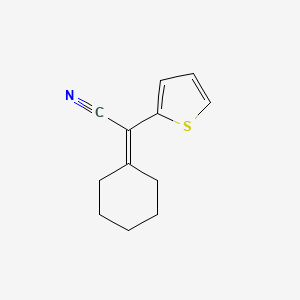

Cyclohexylidene(2-thienyl)acetonitrile

Description

Cyclohexylidene(2-thienyl)acetonitrile is a nitrile derivative characterized by a cyclohexylidene group (a cyclohexane ring with a conjugated double bond) attached to a 2-thienyl (thiophene) moiety. For instance, Cyclohexylidene(phenyl)acetonitrile is listed as a regulated chemical substance under environmental regulations, suggesting similar derivatives may require careful handling .

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

2-cyclohexylidene-2-thiophen-2-ylacetonitrile |

InChI |

InChI=1S/C12H13NS/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10/h4,7-8H,1-3,5-6H2 |

InChI Key |

PRLGZJVPLZHQBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C#N)C2=CC=CS2)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Thienyl vs. Phenyl Groups

Cyclohexylidene(phenyl)acetonitrile (synonym in ) replaces the 2-thienyl group with a phenyl ring. Key differences include:

- Electronic Effects : The thienyl group introduces sulfur-based resonance and electron-rich properties, enhancing reactivity in electrophilic substitutions compared to phenyl derivatives.

- Steric Profile : The planar thiophene ring (2-thienyl) may offer reduced steric hindrance compared to bulkier substituents, influencing reaction pathways.

Thienyl Substitution Patterns: 2-Thienyl vs. 3-Thienyl Derivatives

demonstrates that substituent position on the thienyl ring significantly impacts enantioselectivity in catalytic reactions. For example:

- 2-Thienyl Derivatives : Exhibit higher enantioselectivity (e.g., 97:3 er in hydroboration reactions) compared to 3-thienyl analogs (88:12 er). This is attributed to electronic and steric interactions at the reaction site, where the sulfur atom in 2-thienyl derivatives is closer to the unsaturated center, modulating catalyst-substrate interactions .

- Synthetic Applications : The 2-thienyl group’s electron-donating nature enhances regioselectivity in β-boration reactions, as seen in phosphonate-directed catalytic asymmetric hydroboration (CAHB) .

Cyclohexyl-Based Nitriles: Structural Variants

- α,α-Dimethyl-(2-thienyl)acetonitrile (): Features methyl groups adjacent to the nitrile, increasing steric bulk. This compound was used in synthesizing di(2-thienyl)methyl ketones via reactions with thienyllithium, showcasing its utility in constructing complex heterocycles .

- 2-(Cyclohexyloxy)acetonitrile (): Differs in the cyclohexyl group’s attachment (ether linkage vs. conjugated cyclohexylidene). Its structural data (SMILES:

C1CCC(CC1)OCC#N, InChIKey:ISUQSBDLNDIYIT-UHFFFAOYSA-N) highlights distinct polarity and solubility profiles compared to conjugated systems .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.